molecular formula C26H22ClNO4S B257962 N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide

Katalognummer B257962
Molekulargewicht: 480 g/mol
InChI-Schlüssel: FOPFZWKTCKAPCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community. It was first synthesized in 2006 and has since been studied for its potential applications in various fields, including cancer research and drug discovery.

Wissenschaftliche Forschungsanwendungen

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Moreover, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy.
In addition to cancer research, N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A has also been studied for its potential applications in drug discovery. It has been found to inhibit the activity of various enzymes, including histone deacetylases (HDACs) and sirtuins. HDAC inhibitors have been shown to have therapeutic potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Wirkmechanismus

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A exerts its effects through the inhibition of HDACs and sirtuins. HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDAC activity, N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A can increase the acetylation of histones and promote gene expression. Sirtuins, on the other hand, are enzymes that regulate various cellular processes, including metabolism, DNA repair, and aging. By inhibiting sirtuin activity, N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A can affect these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. Moreover, it has been found to have anti-inflammatory effects and can inhibit the activity of various enzymes involved in inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A is its ability to inhibit the activity of HDACs and sirtuins, which are important targets in drug discovery. Moreover, it has been found to have potent anti-cancer effects, which makes it a promising candidate for cancer therapy. However, one limitation of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A is its low solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A. One direction is to study its potential applications in combination therapy with other anti-cancer drugs. Another direction is to investigate its effects on other enzymes and cellular processes. Moreover, further studies are needed to determine the optimal dosage and administration of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A for therapeutic use. Finally, more research is needed to determine the safety and toxicity of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A in humans.

Synthesemethoden

The synthesis of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A involves a multi-step process that begins with the reaction of 3-chlorobenzaldehyde with 5-acetylfuran in the presence of a base to form an intermediate compound. This intermediate is then reacted with 1,1-dioxide-3-thiopheneacetic acid in the presence of a coupling agent to form N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A. The final product is purified using column chromatography.

Eigenschaften

Produktname

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide

Molekularformel

C26H22ClNO4S

Molekulargewicht

480 g/mol

IUPAC-Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C26H22ClNO4S/c27-20-8-3-7-19(15-20)25-12-11-22(32-25)16-28(21-13-14-33(30,31)17-21)26(29)24-10-4-6-18-5-1-2-9-23(18)24/h1-12,15,21H,13-14,16-17H2

InChI-Schlüssel

FOPFZWKTCKAPCF-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC5=CC=CC=C54

Kanonische SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC5=CC=CC=C54

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.